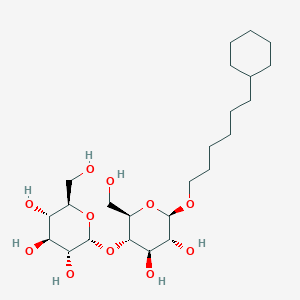

Cyclohexyl-hexyl-beta-D-maltoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

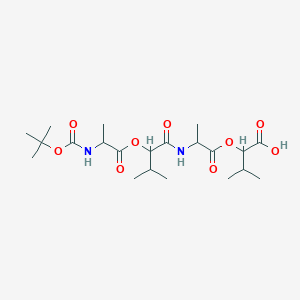

Cyclohexyl-hexyl-beta-D-maltoside, also known as Cymal-6, is a potent TEM-1 beta-lactamase inhibitor with a Ki value of 40.05 µM . It can be used as a glycosidic surfactant .

Molecular Structure Analysis

The molecular formula of this compound is C24H44O11 . It belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides .Physical And Chemical Properties Analysis

This compound has a higher critical micelle concentration (CMC) value than the corresponding linear chain containing the same number of carbons, providing higher hydrophobicity in a shorter effective chain length .Applications De Recherche Scientifique

Enantioseparations in Capillary Electrophoresis

Cyclohexyl-hexyl-beta-D-maltoside (CYMAL-6) is used in enantioseparation of amino acids and tryptophans by capillary electrophoresis. This process involves different glycosidic surfactants, with CYMAL-6 being significant due to its chiral maltoside head group and varying hydrophobic tail lengths. This compound aids in achieving maximum enantioresolution, especially when mixed with other surfactants like CYMAL-1 or CYMAL-2 (Ju & El Rassi, 2000).

X-Ray Crystallographic Studies

In x-ray crystallographic studies, specifically in the structural analysis of cytochrome c oxidase from Paracoccus denitrificans, CYMAL-6 was effective in crystal formation. It's one of the nonionic detergents yielding well-ordered crystals suitable for high-resolution studies. This application underscores its role in facilitating detailed molecular studies (Ostermeier et al., 1997).

Synthesis of α-Maltosides

Research in the synthesis of α-maltosides involves the use of CYMAL-6. This process is crucial in preparing substituted phenyl-, α-naphthyl-, and cyclohexyl-α-maltosides, demonstrating the compound's role in synthetic organic chemistry (Matsubara, 1961).

Effects on Kinetic and Physical Properties of Cytochrome c Oxidase

CYMAL-6, as an alkyl glycoside detergent, affects the kinetic and physical properties of cytochrome c oxidase. It's part of the alkyl glycosides category that influences the enzyme's activity and state of association, critical for understanding enzyme behavior and structure-function relationships (Rosevear et al., 1980).

Proteomics: In-gel Digestion Efficiency

In proteomics, specifically for in-gel protein digestion, CYMAL-6 has shown compatibility with high-throughput systems and improved digestion efficiency compared to other compounds like n-octylglucoside. This application is vital for membrane protein analysis where recovery of hydrophobic peptides is crucial (Katayama et al., 2004).

Mécanisme D'action

Target of Action

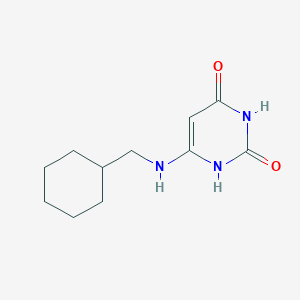

Cyclohexyl-hexyl-beta-D-maltoside is a potent inhibitor of TEM-1 beta-lactamase , an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics . The compound’s primary targets are the beta-lactamase enzymes, particularly SHV-1 and SHV-2 , found in Escherichia coli .

Mode of Action

The compound interacts with its targets by binding to the active site of the beta-lactamase enzymes, thereby inhibiting their activity . This interaction prevents the enzymes from breaking down beta-lactam antibiotics, allowing the antibiotics to exert their antibacterial effects .

Biochemical Pathways

It is known that the compound’s inhibition of beta-lactamase enzymes disrupts the bacterial resistance mechanism to beta-lactam antibiotics . This disruption allows the antibiotics to effectively inhibit the synthesis of the bacterial cell wall, leading to bacterial cell death .

Result of Action

The primary result of this compound’s action is the inhibition of beta-lactamase enzymes, which enhances the efficacy of beta-lactam antibiotics . By preventing these enzymes from breaking down the antibiotics, the compound allows the antibiotics to effectively kill the bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubilization properties can be enhanced by the presence of certain alkyl chains . Additionally, the compound’s hydrophobicity can contribute to its interaction with membrane proteins . .

Orientations Futures

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(6-cyclohexylhexoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O11/c25-12-15-17(27)18(28)20(30)24(33-15)35-22-16(13-26)34-23(21(31)19(22)29)32-11-7-2-1-4-8-14-9-5-3-6-10-14/h14-31H,1-13H2/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCWJXGMSXTDAV-QKMCSOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332259 |

Source

|

| Record name | Cymal-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

228579-27-9 |

Source

|

| Record name | Cymal-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3,5-bis{[4-(methylsulfanyl)phenyl]methylene}tetrahydro-4(1H)-pyridinone](/img/structure/B1348305.png)

![2-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B1348306.png)

![2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid](/img/structure/B1348309.png)

![{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1348311.png)

![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1348312.png)